

Spectroscopic Analysis of Methyl 2-hydroxyisobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-hydroxyisobutyrate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 2-hydroxyisobutyrate** (CAS No. 2110-78-3), a versatile organic compound utilized in various industrial and research applications, including as a solvent and a chemical intermediate.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for **Methyl 2-hydroxyisobutyrate** is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for **Methyl 2-hydroxyisobutyrate** are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).^{[3][4][5]}

Table 1: ¹H NMR Spectroscopic Data for **Methyl 2-hydroxyisobutyrate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.78	Singlet	3H	O-CH ₃ (Ester)
~2.90	Singlet	1H	OH
~1.45	Singlet	6H	C(CH ₃) ₂

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 2-hydroxyisobutyrate**[3]

Chemical Shift (δ) ppm	Assignment
~177.5	C=O (Ester Carbonyl)
~72.9	C(CH ₃) ₂ OH
~52.5	O-CH ₃ (Ester)
~26.5	C(CH ₃) ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 2-hydroxyisobutyrate** is typically obtained from a neat liquid sample (as a liquid film).[5][6]

Table 3: Key IR Absorption Bands for **Methyl 2-hydroxyisobutyrate**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3450 (broad)	O-H stretch	Alcohol
~2980, 2950	C-H stretch	Alkane
~1735	C=O stretch	Ester
~1470, 1380	C-H bend	Alkane
~1270, 1140	C-O stretch	Ester, Alcohol

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **Methyl 2-hydroxyisobutyrate** provides information about its molecular weight and fragmentation pattern.^[7] The molecular weight of **Methyl 2-hydroxyisobutyrate** is 118.13 g/mol.^{[7][8]}

Table 4: Major Fragments in the Mass Spectrum of **Methyl 2-hydroxyisobutyrate**^[7]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
59.0	100.0	$[\text{C}_2\text{H}_3\text{O}_2]^+$ or $[\text{C}_3\text{H}_7\text{O}]^+$
43.0	35.1	$[\text{C}_2\text{H}_3\text{O}]^+$
31.0	21.3	$[\text{CH}_3\text{O}]^+$
103.0	2.4	$[\text{M}-\text{CH}_3]^+$

Experimental Protocols

The following sections provide an overview of the general experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **Methyl 2-hydroxyisobutyrate** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
- **Data Acquisition:** The prepared sample is placed in the NMR spectrometer, and the data is acquired. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ^1H NMR spectrum provides information on the relative number of protons.

Infrared (IR) Spectroscopy

For a liquid sample like **Methyl 2-hydroxyisobutyrate**, a neat spectrum is often acquired.[9]

- **Sample Preparation:** A drop or two of the neat liquid is placed directly onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr).[9]
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
- **Sample Spectrum:** The sample is placed in the beam path, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm^{-1}).

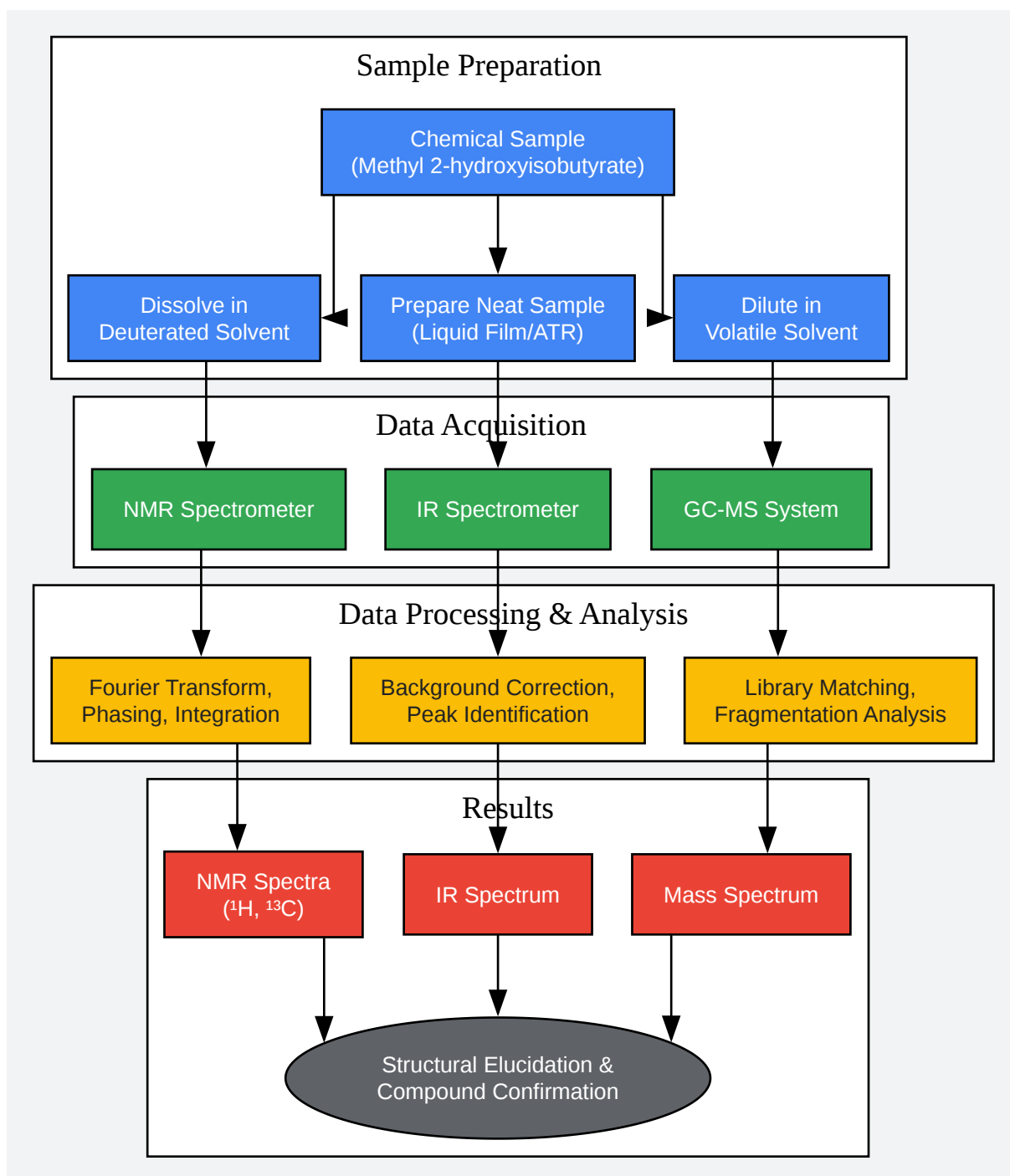
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **Methyl 2-hydroxyisobutyrate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** A small volume of the prepared sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization and Mass Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.
- **Data Analysis:** The mass spectrum for each separated component is recorded, showing the relative abundance of different fragment ions. This fragmentation pattern serves as a

molecular fingerprint.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **Methyl 2-hydroxyisobutyrate**.



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Caption: Workflow for Spectroscopic Analysis.

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